2-Phenylnaphthalene chemical structure and properties
2-Phenylnaphthalene chemical structure and properties
Structural Architecture, Synthetic Protocols, and Applications in Materials & Medicinal Chemistry
Executive Summary
2-Phenylnaphthalene (2-PN) is a pivotal polycyclic aromatic hydrocarbon (PAH) distinguished by its high conformational stability and extended
In drug discovery, 2-PN serves as a lipophilic bioisostere for biphenyl systems, significantly altering metabolic stability and receptor binding affinity.[1] This guide provides a comprehensive technical analysis of 2-PN, moving from molecular orbital theory to validated synthetic workflows.
Part 1: Structural Architecture & Conformational Analysis[2]
The physicochemical divergence between 2-phenylnaphthalene and its isomer, 1-phenylnaphthalene, is a textbook example of how steric hindrance dictates macroscopic properties.[1]
-
1-Phenylnaphthalene: The phenyl ring at the C1 position clashes with the hydrogen at the C8 (peri) position. This forces the phenyl ring to twist out of plane (
), breaking conjugation and preventing efficient - stacking. -
2-Phenylnaphthalene: The C2 attachment allows the phenyl ring to rotate freely with minimal steric penalty.[1] In the solid state, it adopts a near-planar conformation, maximizing orbital overlap.[1]
Impact on Phase Transition:
This planarity explains the dramatic difference in melting points. 1-PN is a liquid or low-melting solid (
Visualization: Structure-Property Causality
Figure 1: Logical flow demonstrating how the substitution position (1- vs 2-) dictates steric interactions, conformation, and final material properties.[1]
Part 2: Physicochemical & Photophysical Properties[3]
The following data aggregates experimental values relevant for both materials processing and pharmacokinetic modeling.
Table 1: Core Physicochemical Parameters
| Property | Value | Technical Context |
| CAS Registry | 612-94-2 | |
| Molecular Formula | MW: 204.27 g/mol | |
| Melting Point | 102 – 105 °C | Indicates high lattice stability vs. 1-PN.[1][2] |
| Boiling Point | ~358 °C | High thermal stability for vacuum deposition.[1][2] |
| LogP (Oct/Water) | 4.5 – 5.2 | Highly lipophilic; crosses blood-brain barrier (BBB) easily.[1][2] |
| Solubility | Toluene, | Insoluble in water; requires lipid-based delivery in bio-assays.[1][2] |
| UV-Vis | 248 nm, 286 nm | |
| Fluorescence | Deep blue emission; high triplet energy ( |
Expert Insight: For OLED applications, the high triplet energy of 2-PN makes it an excellent "host" material for phosphorescent dopants, preventing reverse energy transfer and quenching.
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)
While multiple routes exist (e.g., Kumada coupling), the Suzuki-Miyaura cross-coupling is the industry standard due to functional group tolerance and the stability of boronic acid intermediates.
Validated Protocol: Synthesis of 2-Phenylnaphthalene
Reaction: 2-Bromonaphthalene + Phenylboronic Acid
Reagents:
-
Substrate: 2-Bromonaphthalene (1.0 eq, 10 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 eq, 12 mmol)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 eq) or (2M aqueous solution) -
Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical Step): In a Schlenk tube or 3-neck flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes.[1]
-
Why? Oxygen causes oxidative homocoupling of boronic acids (forming biphenyl impurities) and oxidizes the Pd(0) catalyst to inactive Pd(II) species.
-
-
Reagent Addition: Add 2-bromonaphthalene, phenylboronic acid, and the palladium catalyst under a counter-flow of inert gas.
-
Activation: Add the base (aqueous carbonate).[1]
-
Reflux: Heat the mixture to vigorous reflux (~90-100°C) for 12–24 hours. Monitor by TLC (Hexane eluent;
of product ). -
Workup: Cool to room temperature. Dilute with ethyl acetate.[1] Wash organic layer with water (
) and brine ( ). Dry over .[1] -
Purification: Recrystallization from Ethanol is preferred for high purity (>99%) required for electronic applications.[1] Alternatively, flash chromatography (100% Hexanes).[1]
Visualization: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note the critical role of the base in activating the boron species for transmetallation.[3]
Part 4: Applications in Drug Development & Bioisosterism
While primarily known for materials science, 2-PN is a significant scaffold in medicinal chemistry.[1]
1. Bioisosterism & Lipophilicity Modulation: The 2-naphthyl group is often used as a bulky, lipophilic replacement for a biphenyl or indole moiety.[1]
-
Lipophilicity: Replacing a phenyl group with a 2-naphthyl group increases LogP by approximately 1.0–1.5 units.[1] This is utilized to enhance membrane permeability in CNS-targeted drugs.[1]
-
Metabolic Blocking: The fused ring system of 2-PN is more resistant to oxidative metabolism at specific positions compared to a biphenyl system, potentially extending half-life (
).
2. Antitumor Agents (Topoisomerase II Inhibitors):
Research indicates that "2-phenylnaphthalene-type" derivatives function as non-intercalative inhibitors of Topoisomerase II
-
Mechanism: Unlike doxorubicin (which intercalates DNA), 2-PN derivatives often bind to the ATPase domain or the cleavage complex, stabilizing the DNA-enzyme complex and triggering apoptosis.
-
Structure-Activity Relationship (SAR): Substitution at the 6-position of the naphthalene ring (distal to the phenyl ring) with hydroxyl or amine groups significantly enhances cytotoxicity against cancer cell lines (e.g., KB, HeLa).
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is mandatory to treat 2-PN with the caution accorded to all PAHs.
-
Toxicity: Like many PAHs, 2-PN is potentially bioaccumulative.[1] While less carcinogenic than benzo[a]pyrene, it should be handled as a suspected mutagen.
-
PPE: Nitrile gloves (double-gloving recommended for solution handling), lab coat, and fume hood are mandatory.[1]
-
Waste: All solid and liquid waste must be segregated into "Halogen-free Organic" streams.[1] Do not dispose of down the drain.
References
-
Thermodynamic Data: NIST Chemistry WebBook.[1] "Thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene."
-
Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Crystal Structure & Packing: Watson, M. D., et al. (2001).[1] "Big is Beautiful—Aromaticity Revisited from the Viewpoint of Macromolecular and Supramolecular Benzene Chemistry." Chemical Reviews.
-
Medicinal Applications: Shen, Y., et al. (2014).[1] "Design and synthesis of 2-phenylnaphthalenoids as inhibitors of DNA topoisomerase IIα and antitumor agents." European Journal of Medicinal Chemistry.
-
Chemical Safety: PubChem Laboratory Chemical Safety Summary (LCSS) for 2-Phenylnaphthalene.
Sources
- 1. 2-Phenylnaphthalene | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 2-phenyl- (CAS 612-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylnaphthalene | CAS#:35465-71-5 | Chemsrc [chemsrc.com]
